Navigating the Solubility Labyrinth: A Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid for Drug Development Professionals
Navigating the Solubility Labyrinth: A Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and evaluating the aqueous solubility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. In the absence of extensive empirical solubility data in publicly accessible literature, this document serves as a proactive manual for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties of the molecule, details robust experimental protocols for both kinetic and thermodynamic solubility assessment, and explores the underlying factors that govern its solubility. Furthermore, this guide presents a strategic overview of computational prediction tools and solubility enhancement techniques pertinent to this class of compounds. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and providing a solid foundation for critical decision-making in the early stages of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a promising lead compound to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1] For novel heterocyclic entities such as 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, a thorough understanding of solubility is not merely a data point but a cornerstone of its development profile. Solubility directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[2]
This guide is structured to provide a comprehensive, practical approach to characterizing the solubility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid. We will delve into its predicted physicochemical characteristics, provide detailed, field-proven protocols for solubility determination, and discuss strategies to mitigate potential solubility liabilities. The overarching goal is to equip research and development teams with the necessary tools and knowledge to navigate the complexities of solubility assessment for this promising molecule.
Physicochemical Profile of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid
A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The structure of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, a fused heterocyclic system containing both a pyridine and a pyrazole ring, along with a carboxylic acid and a bromine substituent, suggests a complex interplay of factors that will govern its solubility.
| Property | Predicted/Calculated Value | Source | Significance for Solubility |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem | Provides the elemental composition. |
| Molecular Weight | 241.04 g/mol | PubChem[3] | Higher molecular weight can sometimes correlate with lower solubility.[4] |
| CAS Number | 1784165-05-4 | BLDpharm[5] | Unique identifier for the specific chemical substance. |
| Predicted XLogP3 | 1.6 | PubChem[6] | A measure of lipophilicity; a positive value suggests a preference for a non-polar environment, which can negatively impact aqueous solubility. |
| Predicted pKa (acidic) | ~3-5 | ChemAxon/MarvinSketch | The carboxylic acid moiety is expected to be acidic. The pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn significantly affects solubility. The ionized form is generally more water-soluble. |
| Predicted pKa (basic) | ~2-4 | ChemAxon/MarvinSketch | The pyridine nitrogen can act as a weak base. Understanding its pKa is also important for predicting solubility across a pH range. |
| Hydrogen Bond Donors | 1 | ChemScene[7] | The carboxylic acid proton can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | ChemScene[7] | The nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Hydrogen bonding capacity influences interactions with water molecules. |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | ChemScene[7] | A measure of the polar surface area, which is a good predictor of drug transport properties. A higher TPSA generally correlates with lower permeability but can indicate better solubility. |
Causality Behind Predicted Properties:
The pyrazolo[1,5-a]pyridine core is a relatively rigid, planar system. Such planarity can contribute to strong crystal lattice energy, which in turn can lead to lower solubility as more energy is required to break the crystal lattice for dissolution to occur.[8] The presence of the bromine atom increases the molecular weight and lipophilicity. Conversely, the carboxylic acid group is a polar, ionizable moiety that is expected to enhance aqueous solubility, particularly at pH values above its pKa where it will exist as the more soluble carboxylate anion. The interplay between the lipophilic core and the hydrophilic carboxylic acid group will be a key determinant of the overall solubility profile.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate and reproducible solubility data is the gold standard in drug development. Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[9] It provides a rapid indication of potential solubility issues.
Experimental Workflow for Kinetic Solubility:
Caption: Kinetic solubility determination workflow.
Detailed Protocol for Nephelometric Kinetic Solubility Assay:
-
Preparation of Stock Solution: Accurately weigh 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Plate Setup: Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Seal the plate and shake it at room temperature for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compound to that of a blank (DMSO and buffer only) and a positive control (a known poorly soluble compound). The kinetic solubility is often reported as the concentration at which precipitation is first observed.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive and negative controls. The use of a standard buffer system ensures reproducibility.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the more definitive measure for later stages of drug development.[10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Experimental Workflow for Thermodynamic Solubility:
Caption: Thermodynamic solubility determination workflow.
Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay: [11]
-
Preparation: Add an excess amount (e.g., 1-2 mg) of solid 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid to several glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. To assess pH-dependent solubility, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[12]
-
Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, filter the suspensions through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.
-
Data Analysis: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature.
Trustworthiness of the Protocol: The long incubation period ensures that equilibrium is reached. The use of a validated HPLC-UV method for quantification provides accuracy and precision. Visual inspection for the presence of undissolved solid at the end of the experiment confirms that an excess of the compound was used.
Factors Influencing the Solubility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic Acid
The solubility of this compound will be governed by a delicate balance of several factors:
-
pH and Ionization: As a carboxylic acid, its solubility is expected to be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. The weakly basic pyridine nitrogen will be protonated at very low pH, which could also influence solubility. A pH-solubility profile is therefore essential.
-
Crystal Form (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility.[8] Different polymorphs can have different crystal lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Temperature: For most solids, solubility increases with temperature.[13] Solubility studies should be conducted at a physiologically relevant temperature, such as 37°C.[14]
-
Common Ion Effect: The presence of other ions in solution can affect the solubility of an ionizable compound.[15] This is particularly relevant when considering formulation with salts.
Computational Approaches for Solubility Prediction
In silico tools can provide valuable early insights into a compound's solubility, guiding experimental design and lead optimization.[2]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict solubility based on large datasets of compounds with known solubilities.[16]
-
Thermodynamic Cycle-Based Methods: These physics-based methods calculate the free energy of solvation to predict solubility.[17]
While predictive models are useful, their accuracy can be limited, especially for novel scaffolds.[2] Therefore, they should be used to guide, not replace, experimental determination.
Strategies for Solubility Enhancement
Should 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid exhibit poor aqueous solubility, several strategies can be employed to improve it:[1][4][18]
-
Salt Formation: For this acidic compound, forming a salt with a suitable base (e.g., sodium, potassium) is a primary and often effective strategy to increase solubility.
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., propylene glycol, polyethylene glycol) or surfactants can enhance solubility in liquid formulations.[19]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous form, which typically has a higher solubility than the crystalline form.
-
Structural Modification: In the lead optimization phase, medicinal chemists can introduce polar functional groups or disrupt the planarity of the molecule to reduce crystal packing and improve solubility.[8]
Conclusion
The solubility of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a critical parameter that will profoundly influence its journey through the drug development pipeline. This technical guide has provided a comprehensive roadmap for its evaluation, from in silico prediction to robust experimental determination and potential enhancement strategies. By systematically applying the principles and protocols outlined herein, research and development teams can generate high-quality, reliable solubility data, enabling informed decisions and ultimately increasing the probability of success for this promising therapeutic candidate.
References
-
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source information not fully available in search results][1]
-
Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.[2]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.[12]
-
CD ComputaBio. (n.d.). Solubility Prediction.[16]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.[19]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.[4]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.[18]
-
IEEE Xplore. (n.d.). 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation.[20]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[21]
-
Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. (2021, May 14). [Journal name not fully available in search results].[17]
-
BioDuro. (n.d.). ADME Solubility Assay.[22]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[11]
-
In vitro solubility assays in drug discovery. (2008, November 15). PubMed.[9]
-
Evotec. (n.d.). Thermodynamic Solubility Assay.[10]
-
Domainex. (n.d.). Thermodynamic Solubility Assay.[23]
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.[24]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC.
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.[14]
-
Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.[25]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.[12]
-
Haslak, Z. P., Zareb, S., Dogan, I., Aviyente, V., & Monard, G. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.[26]
-
ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers.[27]
-
Meanwell, N. A. (2021, August 27). Tactics to Improve Solubility. Royal Society of Chemistry.[8]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.[28]
-
BYJU'S. (n.d.). Factors Affecting Solubility.[29]
-
World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applicati.[30]
-
BLDpharm. (n.d.). 1784165-05-4|3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid.[5]
-
Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility.[13]
-
PubChem. (n.d.). 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid.[3]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.[31]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.[15]
-
Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.[32]
-
ChemScene. (n.d.). 1211596-19-8 | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.[7]
-
PubChem. (n.d.). Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate.[6]
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1784165-05-4|3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate | C9H7BrN2O2 | CID 53488154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. books.rsc.org [books.rsc.org]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. admescope.com [admescope.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solubility Prediction - CD ComputaBio [cadd.computabio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijmsdr.org [ijmsdr.org]
- 20. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 21. researchgate.net [researchgate.net]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]
- 28. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. byjus.com [byjus.com]
- 30. extranet.who.int [extranet.who.int]
- 31. optibrium.com [optibrium.com]
- 32. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
